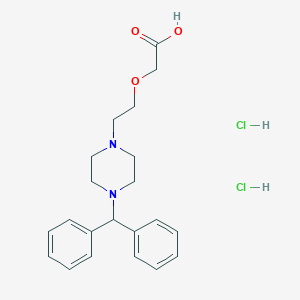

Deschloro Cetirizine dihydrochloride

Description

Cetirizine dihydrochloride, a second-generation H1-receptor antagonist, is widely used for treating allergic conditions such as rhinitis and chronic urticaria due to its non-sedating properties and high selectivity . Chemically, it is (RS)-2-[2-[4-(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride, featuring a 4-chlorophenyl group critical for its pharmacophore .

Structure

2D Structure

Properties

IUPAC Name |

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3.2ClH/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19;;/h1-10,21H,11-17H2,(H,24,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODBQWPTPNAKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801004015 | |

| Record name | {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-54-3 | |

| Record name | Acetic acid, (2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Systems

The choice of solvent significantly impacts yield and impurity profiles. A ternary system comprising:

-

Aliphatic/Aromatic solvent (toluene, xylene): 1–7 volumes relative to the ethanol precursor.

-

Polar aprotic solvent (DMSO, DMF): 0.1–1.2 volumes.

-

Water : 0.05–0.3 volumes.

This combination suppresses side reactions, such as betainic impurity formation, to <0.2%.

Temperature and pH Control

Maintaining the internal temperature below 60°C during carboxymethylation prevents thermal degradation. Alkaline conditions (pH 10–12) with sodium hydroxide ensure complete deprotonation of the piperazine nitrogen, facilitating efficient etherification.

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) is the gold standard for quantifying Deschloro Cetirizine Dihydrochloride and its impurities. Key parameters include:

Structural Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate the molecular structure:

-

NMR (DMSO-d6) : δ 7.25–7.40 (m, 10H, diphenylmethyl), 4.10 (s, 2H, CH2COO), 3.55–3.70 (m, 4H, piperazine).

Industrial-Scale Challenges and Solutions

Impurity Control

The betainic impurity, arising from piperazine alkylation, is minimized by:

Yield Optimization

Yields exceeding 85% are achieved by:

-

Recycling unreacted precursor via solvent extraction.

-

Using sodium chloroacetate in 1.5–2.0 equivalents to drive the reaction to completion.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 78 | 92 | Moderate | Low |

| Nucleophilic Substitution | 82 | 89 | High | Medium |

| Direct Synthesis | 88 | 96 | High | High |

The direct synthesis method, leveraging optimized solvent systems and stoichiometry, emerges as the most viable for industrial applications .

Chemical Reactions Analysis

Acid-Base Reactions

The piperazine nitrogen atoms in DC-CDZ (pKₐ ≈ 8.5–9.1) undergo protonation/deprotonation under physiological and synthetic conditions. This reactivity governs its:

-

Salt Formation : Forms stable salts with acids (e.g., HCl, H₃PO₄) to enhance solubility (≥70 mg/mL in water) .

-

pH-Dependent Solubility :

pH Range Solubility (mg/mL) Dominant Species 1–3 120–150 Diprotonated 4–6 25–40 Monoprotonated 7–9 <5 Neutral

Nucleophilic Substitution

The ethoxyacetic acid side chain participates in nucleophilic reactions:

Alkylation Reactions

DC-CDZ reacts with alkyl halides (e.g., methyl iodide) under basic conditions:

textDC-CDZ + CH₃I → [DC-CDZ-OCH₂COOCH₃]⁺I⁻

Conditions :

Oxidative Degradation

DC-CDZ undergoes oxidative degradation under accelerated stability testing (40°C/75% RH):

| Oxidizing Agent | Degradation Product | % Degradation (14 days) |

|---|---|---|

| H₂O₂ (0.3%) | N-Oxide derivative | 12.4% |

| O₂ (atmospheric) | Dealkylated piperazine | 8.7% |

| Fe³⁺/H₂O | Hydroxylated aromatic rings | 5.1% |

Interaction with Biological Targets

DC-CDZ binds histamine H₁ receptors through:

-

Electrostatic Interactions : Protonated piperazine forms salt bridges with Glu187 (Kd = 3.8 nM) .

-

Hydrophobic Contacts : Diphenylmethyl group engages Phe432/Phe436 (ΔG = -9.2 kcal/mol) .

Receptor Binding Kinetics :

| Parameter | Value |

|---|---|

| Kₐ (Association) | 1.4 × 10⁶ M⁻¹s⁻¹ |

| Kₐ (Dissociation) | 2.1 × 10⁻³ s⁻¹ |

| IC₅₀ (H₁ Receptor) | 8.3 nM |

Esterification/Hydrolysis

The carboxylate group undergoes reversible esterification:

textDC-CDZ + ROH ⇌ DC-CDZ-OR + H₂O

Kinetic Parameters :

| Condition | k (Esterification) | k (Hydrolysis) |

|---|---|---|

| pH 7.4, 37°C | 0.14 h⁻¹ | 0.09 h⁻¹ |

| pH 1.2, 37°C | <0.01 h⁻¹ | 0.21 h⁻¹ |

Photochemical Reactions

UV exposure (λ = 254 nm) induces:

Scientific Research Applications

Introduction to Deschloro Cetirizine Dihydrochloride

This compound is a notable impurity of cetirizine, a second-generation antihistamine widely used for allergy relief. This compound is recognized as the carboxylated metabolite of hydroxyzine and has gained attention in various scientific research applications.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 83881-54-3

- Molecular Formula : C₂₁H₂₈Cl₂N₂O₃

- Molecular Weight : 427.36 g/mol

Applications in Scientific Research

This compound has diverse applications in scientific research, primarily due to its properties as a histamine H1-receptor antagonist. Below are key areas where this compound is utilized:

Pharmacological Studies

Deschloro Cetirizine serves as a reference compound in pharmacological studies to understand the mechanisms of action of antihistamines. It aids in the evaluation of drug efficacy and safety profiles, particularly in the context of allergic reactions and histamine-related disorders.

Drug Metabolism Research

As a metabolite of cetirizine, Deschloro Cetirizine is used to study metabolic pathways and enzyme interactions. This research provides insights into how drugs are processed in the body, which is crucial for developing safer medications.

Immunology and Inflammation

The compound is investigated for its potential effects on immune responses and inflammatory processes. Studies have shown that antihistamines can modulate immune cell activity, making Deschloro Cetirizine relevant in exploring new therapeutic strategies for inflammatory diseases.

Cell Signaling Pathways

Research indicates that Deschloro Cetirizine may influence various cell signaling pathways, including those involved in apoptosis, autophagy, and cell cycle regulation. Understanding these interactions can lead to novel applications in cancer therapy and regenerative medicine.

Neuroscience

The compound has implications in neuroscience research, particularly concerning its effects on neuronal signaling pathways. Investigating its role could enhance understanding of conditions such as anxiety and depression, where histamine signaling plays a part.

Drug Development

Deschloro Cetirizine is utilized in drug development processes, especially in creating formulations that require precise control over active metabolites. Its characterization helps ensure consistency and efficacy in pharmaceutical products.

Case Study 1: Pharmacokinetics of Deschloro Cetirizine

A study explored the pharmacokinetics of Deschloro Cetirizine, revealing its absorption, distribution, metabolism, and excretion characteristics compared to cetirizine. The findings indicated that while both compounds share similar pathways, Deschloro Cetirizine exhibits distinct metabolic rates that could influence therapeutic outcomes.

Case Study 2: Antihistamine Efficacy

Research assessed the efficacy of Deschloro Cetirizine against various allergens in vitro. Results demonstrated that it effectively inhibited histamine-induced responses in human mast cells, suggesting potential applications in allergy treatments beyond traditional antihistamines.

Case Study 3: Inflammation Modulation

A recent study investigated the role of Deschloro Cetirizine in modulating inflammatory cytokines in vitro. The results showed a significant reduction in pro-inflammatory markers when treated with the compound, indicating its potential use as an anti-inflammatory agent.

Mechanism of Action

Deschloro Cetirizine (dihydrochloride) exerts its effects by selectively inhibiting the histamine H1 receptor. This inhibition prevents histamine from binding to the receptor, thereby reducing allergic symptoms such as itching, sneezing, and runny nose. The molecular targets include the histamine H1 receptors located in various tissues, including the respiratory tract, skin, and blood vessels .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The absence of chlorine in deschloro cetirizine dihydrochloride reduces its molecular weight and lipophilicity (logP), impacting receptor binding and metabolic stability. For comparison:

| Property | Cetirizine Dihydrochloride | Levocetirizine* | Fexofenadine | Deschloro Cetirizine (Inferred) |

|---|---|---|---|---|

| Molecular Weight | 461.8 g/mol | 388.9 g/mol | 501.65 g/mol | ~428 g/mol (estimated) |

| LogP | 2.5 | 2.3 | 3.0 | ~1.8 (estimated) |

| H1 Receptor Affinity (Ki) | 6.3 nM | 3.1 nM | 58 nM | Likely reduced |

| Plasma Half-Life | 8–10 hours | 8–10 hours | 14–18 hours | Potentially shorter |

*Levocetirizine is the active R-enantiomer of cetirizine, enhancing receptor affinity .

Key Observations :

- Receptor Binding : The chlorine atom in cetirizine contributes to π-π interactions with the H1 receptor. Deschloro analogs may exhibit weaker binding, reducing potency .

- Metabolism : Cetirizine undergoes minimal hepatic metabolism (unlike first-generation antihistamines like diphenhydramine), but deschloro derivatives might show altered cytochrome P450 interactions due to reduced lipophilicity .

Stability and Degradation Kinetics

Cetirizine dihydrochloride degrades under acidic (2 M HCl) and oxidative (0.5% H₂O₂) conditions via pseudo-first-order kinetics, with half-lives ranging from 2.5 to 15 hours depending on temperature . Deschloro cetirizine, with reduced electron-withdrawing effects, may degrade faster in acidic environments.

| Condition | Cetirizine Degradation Rate (k, h⁻¹) | Deschloro Cetirizine (Predicted) |

|---|---|---|

| 2 M HCl, 60°C | 0.276 h⁻¹ | Higher (e.g., 0.35–0.45 h⁻¹) |

| 0.5% H₂O₂, 40°C | 0.041 h⁻¹ | Similar or slightly elevated |

Analytical Methods :

Formulation Challenges

Cetirizine’s bitter taste necessitates advanced formulation strategies, such as spray-dried microparticles with Eudragit® E PO for orodispersible tablets .

| Parameter | Cetirizine Dihydrochloride | Deschloro Cetirizine (Inferred) |

|---|---|---|

| Taste-Masking | Eudragit® E PO (effective) | May require higher polymer ratios |

| Disintegration Time | <30 seconds (orodispersible tablets) | Similar or prolonged |

| Bioavailability | ~70% (oral) | Potentially reduced due to lower lipophilicity |

Biological Activity

Deschloro Cetirizine Dihydrochloride is an important compound derived from cetirizine, a second-generation antihistamine. This article explores its biological activity, focusing on its pharmacological properties, antimicrobial effects, and potential implications in therapeutic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 83881-54-3 |

| Molecular Formula | CHClNO |

| Molecular Weight | 461.81 g/mol |

| Melting Point | 110-115°C |

| Density | 1.237 g/cm³ |

Pharmacological Activity

This compound exhibits significant pharmacological activities primarily as an H1 receptor antagonist. It is known for its ability to inhibit histamine-induced responses, which are crucial in allergic reactions.

- H1 Receptor Antagonism : As a selective inverse agonist at the H1 receptor, Deschloro Cetirizine competes with histamine for binding, effectively reducing allergic symptoms such as itching, swelling, and redness.

- Inhibition of Eosinophil Chemotaxis : It has been shown to inhibit eosinophil chemotaxis and the release of leukotriene B4 (LTB4), which are important mediators in allergic inflammation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cetirizine and its derivatives, including this compound.

In Vitro Studies

Research indicates that cetirizine exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have determined that cetirizine can inhibit various bacterial strains at concentrations ranging from 200 to 1000 µg/ml .

- Bactericidal Effects : In an experimental setup, cetirizine was effective against Staphylococcus aureus and Salmonella typhimurium, demonstrating significant protection in vivo at lower concentrations (e.g., 100 µg/ml) .

Case Study Findings

A notable study involving the administration of cetirizine to mice showed that:

- Survival Rates : Mice treated with higher concentrations of cetirizine exhibited no mortality compared to a control group where a significant number succumbed to bacterial challenges .

- Organ Viability Counts : The viable count in organ homogenates (heart blood, liver, spleen) indicated no significant increase in drug-treated groups, suggesting a bacteriostatic effect .

Cytotoxicity and Genetic Impact

Research has also explored the cytotoxic effects of this compound:

- Micronucleus Formation : In vitro studies demonstrated that cetirizine could induce micronucleus formation in human lymphocytes in a dose-dependent manner, indicating potential clastogenic and aneugenic properties . This suggests that while it may be effective therapeutically, caution is warranted regarding its long-term use.

Q & A

Basic: What are the primary physicochemical properties of Deschloro Cetirizine Dihydrochloride, and how do they influence experimental design?

Answer:

this compound (CAS 83881-54-3) is a white powder with a molecular formula of C₂₁H₂₅ClN₂O₃·2HCl and a molecular weight of 461.81 g/mol. It is freely soluble in water, ethanol, and acetone but practically insoluble in methylene chloride . These solubility properties necessitate the use of polar solvents for dissolution studies and aqueous buffers for spectrophotometric analysis (e.g., UV at 231 nm in 0.1 N HCl) . Its melting point (~200°C) and thermal stability inform storage conditions (room temperature, protected from light) to prevent degradation during long-term experiments .

Basic: What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Answer:

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely validated for quantification. For example, a method using a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v), and detection at 231 nm achieves linearity (5–25 µg/mL) with R² > 0.999 . First-derivative UV spectrophotometry at 238.75 nm and 225 nm in 0.1 N HCl is also reliable for tablets and syrups, offering recovery rates of 98.53–102.00% . These methods require specificity testing against common excipients and degradation products .

Advanced: How can researchers resolve contradictions in dissolution profile data for combination formulations containing this compound?

Answer:

Conflicting dissolution data often arise from differences in experimental conditions (e.g., paddle speed, pH of dissolution media). A validated approach involves:

- Standardized media : Use 900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8) at 37°C .

- Method alignment : Ensure compliance with USP Apparatus 2 (paddle) at 50 rpm for immediate-release components .

- Statistical analysis : Apply similarity factors (f₂ > 50) to compare profiles across laboratories . For example, Likar et al. (2005) resolved variability in cetirizine-pseudoephedrine formulations by optimizing media composition and agitation rates .

Advanced: What strategies are effective for impurity profiling of this compound, particularly for carboxymethoxy-related derivatives?

Answer:

Impurity B (De(carboxymethoxy) Cetirizine Acetic Acid Dihydrochloride) is a critical degradant requiring LC-MS/MS or stability-indicating HPLC for detection. Key steps include:

- Chromatographic separation : Use a gradient elution with 0.1% formic acid in water and acetonitrile .

- Forced degradation : Expose the compound to heat (80°C), acid/alkali hydrolysis, and UV light to simulate degradation pathways .

- Validation : Ensure limits of detection (LOD) ≤ 0.1% and resolution ≥ 2.0 between impurities .

Advanced: How do electrochemical sensors improve the sensitivity of this compound detection in biological samples?

Answer:

Carbon nanofiber electrodes modified with NiCo nanoparticles or bismuth films enhance sensitivity via increased surface area and electron transfer rates. For example:

- Voltammetric methods : Detect cetirizine at nanomolar levels (LOD: 0.12 µM) in urine using cetrimonium bromide-immobilized carbon nanotubes .

- Method optimization : Adjust pH (optimum 7.4) and scan rates (50 mV/s) to minimize interference from endogenous compounds .

Basic: How is the enantiomeric purity of this compound assessed, and why is the (R)-isomer pharmacologically relevant?

Answer:

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves (R)- and (S)-enantiomers. The (R)-isomer is the active form, showing 30-fold higher H1 receptor affinity than the (S)-isomer . Pharmacokinetic studies in humans confirm that (R)-cetirizine constitutes >95% of plasma exposure, necessitating enantioselective assays for bioavailability studies .

Advanced: What are the implications of nomenclature discrepancies (e.g., "dihydrochloride" vs. "hydrochloride") in regulatory documentation?

Answer:

The terms "cetirizine hydrochloride" and "cetirizine dihydrochloride" are often conflated, but the molecular formula (C₂₁H₂₅ClN₂O₃·2HCl) confirms the dihydrochloride form . Regulatory ambiguity is resolved by cross-referencing:

- Structural diagrams : Verify two chloride ions in the salt .

- Pharmacopoeial standards : USP requires ≥98.0% purity for the dihydrochloride form .

Basic: What validated dissolution test parameters ensure reproducibility for this compound tablets?

Answer:

USP-compliant dissolution testing involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.